1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine

Description

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-2-1-10-4(11)9/h1-2H,3H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSRLEUMYFSNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693597-40-8 | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine molecular weight and chemical structure

An In-Depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The imidazole nucleus is a well-established "privileged scaffold" in pharmacology, capable of a wide range of biological activities including anticancer and antiviral properties.[1][2][3] The addition of a 2-amino group, which can act as a bioisostere for guanidine, and a trifluoroethyl moiety, which enhances metabolic stability and modulates physicochemical properties, makes this molecule a compelling candidate for targeted therapeutic design. This document details the molecule's core chemical properties, proposes a robust synthetic pathway, and explores its proven and potential applications, with a particular focus on its role as an enzyme inhibitor.

Core Molecular Profile

A foundational understanding of a compound's structure and physicochemical properties is paramount for its application in drug discovery. These details govern its interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile.

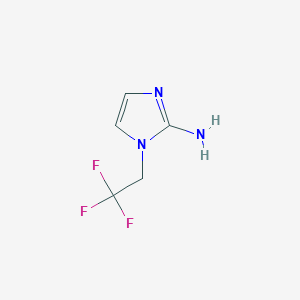

Chemical Structure

This compound is composed of a five-membered aromatic imidazole ring. A primary amine group is attached at the C2 position, and a 2,2,2-trifluoroethyl group is substituted on one of the ring's nitrogen atoms.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The integration of the polar amine, the aromatic imidazole core, and the lipophilic trifluoroethyl group results in a unique set of properties crucial for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₃N₃ | PubChem CID: 121602208[4] |

| Monoisotopic Mass | 165.05138 Da | PubChem CID: 121602208[4] |

| Predicted XlogP | 0.7 | PubChem CID: 121602208[4] |

| Nature | Aromatic Heterocycle, Amphoteric | General Knowledge[3][5] |

| InChIKey | UCSRLEUMYFSNEX-UHFFFAOYSA-N | PubChem CID: 121602208[4] |

| SMILES | C1=CN(C(=N1)N)CC(F)(F)F | PubChem CID: 121602208[4] |

The Scientific Rationale: A Structure-Activity Relationship Perspective

The design of this compound is not arbitrary. Each component of its structure is deliberately included to confer specific advantages in a drug development context.

The Privileged Imidazole Core

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This structure is a cornerstone of medicinal chemistry due to its ability to participate in hydrogen bonding (as both a donor and acceptor) and its coordination with metal ions, making it a frequent component in the active sites of enzymes.[6] Its inherent stability and water solubility contribute to favorable pharmacokinetic profiles.[1]

The 2-Amino Group as a Guanidine Bioisostere

The 2-aminoimidazole moiety is a well-recognized bioisostere of the guanidinium group. This is critical because the guanidinium side chain of arginine is frequently involved in key binding interactions (e.g., salt bridges) with carboxylate residues in protein active sites. By mimicking this functionality, the 2-aminoimidazole group can anchor the molecule to a biological target with high affinity. This principle has been successfully applied in the development of potent enzyme inhibitors.[7]

The Impact of Trifluoroethylation

The introduction of a trifluoroethyl group is a common and highly effective strategy in modern medicinal chemistry. Its purpose is twofold:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. By replacing metabolically labile C-H bonds with C-F bonds, the trifluoroethyl group blocks sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body.

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the molecule's lipophilicity and pKa. This can enhance membrane permeability and improve binding affinity to the target protein by creating favorable electrostatic or hydrophobic interactions.

Synthesis and Characterization

A reliable and scalable synthetic route is essential for the exploration and development of any new chemical entity. The following section outlines a plausible synthesis and the analytical methods required for structural verification.

Proposed Synthetic Pathway: N-Alkylation

The most direct approach to synthesizing the target compound is through the N-alkylation of 2-aminoimidazole with a suitable trifluoroethylating agent. This reaction leverages the nucleophilicity of the imidazole ring nitrogen.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-aminoimidazole (1.0 eq) and anhydrous dimethylformamide (DMF, ~0.2 M).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that deprotonates the imidazole nitrogen, creating a potent nucleophile without competing in the subsequent alkylation step.

-

Alkylation: After stirring for 30 minutes at 0°C, add 2,2,2-trifluoroethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield the pure product.

Detailed Experimental Protocol: NMR Characterization

This protocol ensures the structural identity and purity of the synthesized compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons (e.g., from the NH₂ group).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Expected signals include two distinct peaks for the imidazole ring protons, a quartet for the -CH₂- group (split by the adjacent -CF₃ group), and a broad singlet for the -NH₂ protons.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expected signals include three distinct peaks for the imidazole ring carbons, a quartet for the -CH₂- carbon, and a quartet for the -CF₃ carbon due to C-F coupling.

-

¹⁹F NMR Acquisition: Acquire a fluorine NMR spectrum. A single signal, likely a triplet (due to coupling with the adjacent -CH₂- group), is expected, confirming the presence and electronic environment of the trifluoroethyl group.

Potential Therapeutic Applications

The unique structural combination of this molecule makes it a prime candidate for several therapeutic areas, with demonstrated activity as a potent enzyme inhibitor.

Case Study: Inhibition of Vascular Adhesion Protein-1 (VAP-1)

Research into novel treatments for diabetic macular edema has identified Vascular Adhesion Protein-1 (VAP-1), also known as amine oxidase copper-containing 3 (AOC3), as a key therapeutic target. A study published in Bioorganic & Medicinal Chemistry identified novel 1H-imidazol-2-amine derivatives as potent VAP-1 inhibitors.[7] Although the exact subject compound of this guide was not the final lead, its core structure was central to the discovery process. The 2-aminoimidazole scaffold was identified as a superior replacement for a phenylguanidine moiety, leading to a significant increase in inhibitory potency against human VAP-1.[7] This work validates the core hypothesis that the 2-aminoimidazole group can effectively mimic key binding interactions, making this compound a highly promising starting point for developing inhibitors of VAP-1 and related amine oxidases.

Broader Potential in Medicinal Chemistry

Given the wide-ranging activities of imidazole-containing compounds, this molecule could be explored in other contexts:

-

Antiviral Agents: The imidazole core is present in several antiviral drugs.[2] Its ability to interact with viral enzymes makes it a scaffold worth investigating for activity against viruses like HIV, HCV, or Zika.[2]

-

Anticancer Agents: Imidazole derivatives have been designed to inhibit various targets in oncology, including kinases and microtubules.[1] The specific substitution pattern of this compound could be screened against a panel of cancer cell lines to identify potential cytotoxic or signaling-modulatory effects.

Conclusion

This compound is a strategically designed molecule that combines three pharmacologically significant motifs: a privileged imidazole scaffold, a guanidine-mimicking 2-amino group, and a stabilizing trifluoroethyl moiety. Its fundamental chemical properties are well-defined, and its synthesis is achievable through standard organic chemistry techniques. Supported by direct evidence of its scaffold's utility in inhibiting VAP-1, this compound represents a valuable probe and a promising starting point for the development of novel therapeutics, particularly in the fields of metabolic disease, virology, and oncology.

References

-

[1-(2,2,2-trifluoroethyl)-1h-imidazol-2-yl]methanamine - PubChemLite. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

This compound - PubChemLite. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine - PubChem. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

1-(2,2,2-trifluoroethyl)-1h-imidazole - PubChemLite. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Preprints.org. Retrieved February 14, 2026, from [Link]

- Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 989-1000.

-

N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide - PubChem. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). MDPI. Retrieved February 14, 2026, from [Link]

- Inoue, T., et al. (2013). Novel 1H-imidazol-2-amine derivatives as potent and orally active vascular adhesion protein-1 (VAP-1) inhibitors for diabetic macular edema treatment. Bioorganic & Medicinal Chemistry, 21(13), 3873-3881.

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Physicochemical Properties of Imidazole. (2025, February). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). National Institutes of Health (NIH). Retrieved February 14, 2026, from [Link]

-

Synthesis of Bioactive Imidazoles: A Review. (2015, May 4). Hilaris Publisher. Retrieved February 14, 2026, from [Link]

-

Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. (2015, August 26). OMICS International. Retrieved February 14, 2026, from [Link]

-

1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole. (2025, October 15). Environmental Protection Agency (EPA). Retrieved February 14, 2026, from [Link]

- Method for synthesizing imidazole compound. (n.d.). Google Patents.

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. PubChemLite - this compound (C5H6F3N3) [pubchemlite.lcsb.uni.lu]

- 5. iomcworld.com [iomcworld.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 1H-imidazol-2-amine derivatives as potent and orally active vascular adhesion protein-1 (VAP-1) inhibitors for diabetic macular edema treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic stability of trifluoroethyl-substituted imidazoles

An In-depth Technical Guide to the Metabolic Stability of Trifluoroethyl-Substituted Imidazoles

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of trifluoroethyl groups into imidazole-based scaffolds represents a potent tactic in modern medicinal chemistry, aimed at enhancing therapeutic profiles. The trifluoroethyl moiety is prized for its ability to block common metabolic soft spots, modulate physicochemical properties, and improve target engagement.[1][2] However, the interplay between this powerful functional group and the inherently metabolizable imidazole ring creates a complex metabolic landscape. This guide provides a comprehensive exploration of the metabolic stability of trifluoroethyl-substituted imidazoles, grounded in mechanistic principles and field-proven experimental approaches. We will dissect the primary enzymatic pathways responsible for their biotransformation, identify common sites of metabolic vulnerability, and delineate rational design strategies to mitigate these liabilities. Furthermore, this document furnishes detailed, self-validating protocols for the in vitro assessment of metabolic stability and metabolite identification, empowering drug development professionals to make data-driven decisions in the optimization of these promising therapeutic agents.

The Strategic Role of Trifluoroethyl-Imidazoles in Drug Discovery

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and amphoteric nature make it a versatile scaffold for interacting with biological targets.[3][4] However, the imidazole ring itself can be susceptible to metabolic degradation, primarily through oxidation.[5][6]

The introduction of fluorine-containing groups, particularly the trifluoroethyl (-CH₂CF₃) moiety, is a well-established strategy to enhance a drug candidate's metabolic and pharmacokinetic (DMPK) properties.[7] The rationale is twofold:

-

Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[2] Replacing a metabolically labile C-H bond with a C-F bond, or introducing a robust CF₃ group, can effectively block oxidation by key metabolic enzymes.[1][8]

-

Physicochemical Modulation: The trifluoromethyl group is highly electronegative and can significantly alter the electronic properties of the parent molecule. This can lower the pKa of nearby amines, influence conformation, and enhance binding affinity to target proteins.[2]

The combination of a trifluoroethyl group with an imidazole core aims to leverage the therapeutic potential of the imidazole scaffold while mitigating its metabolic liabilities, leading to compounds with improved half-life, bioavailability, and overall clinical potential.

The Metabolic Landscape: Key Enzymatic Pathways

The metabolic fate of any xenobiotic is primarily determined by a suite of enzymes concentrated in the liver. For trifluoroethyl-substituted imidazoles, two main enzyme families are of critical importance in Phase I metabolism.

Phase I Metabolism: The Cytochrome P450 (CYP) Superfamily

The Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases responsible for the oxidative metabolism of approximately 90-95% of clinical drugs.[9] These membrane-bound enzymes, located in the endoplasmic reticulum of hepatocytes, catalyze a range of oxidative reactions. For imidazole-containing compounds, the most common CYP-mediated reactions are hydroxylation of the aromatic ring and N-dealkylation. The introduction of a trifluoroethyl group is intended to be a "metabolic shield." The strong C-F bonds are highly resistant to CYP-mediated oxidation, which typically proceeds via hydrogen atom transfer or single electron transfer mechanisms that are disfavored at fluorinated sites.[9][10]

The Emerging Role of Aldehyde Oxidase (AO)

Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme that is gaining increasing recognition as a major contributor to the metabolism of N-heterocyclic compounds.[11][12] Unlike CYPs, which are often susceptible to inhibition or induction, AO activity can be more consistent but shows profound species differences, complicating preclinical-to-human extrapolation.[13] AO catalyzes the oxidation of electron-deficient nitrogen-containing rings. The mechanism is thought to involve a nucleophilic attack on an aromatic carbon adjacent to a ring nitrogen.[14] This makes the imidazole ring a potential substrate for AO. A common strategy to block CYP metabolism—making a ring more electron-deficient—can inadvertently increase its susceptibility to AO.[14] Therefore, a comprehensive metabolic assessment must evaluate both CYP and AO pathways.

Caption: Overview of Phase I and Phase II metabolic pathways.

Identifying Metabolic Liabilities: Common "Soft Spots"

While the trifluoroethyl group imparts significant stability, the overall molecule is not metabolically inert. Understanding the potential sites of enzymatic attack is crucial for rational drug design.

Imidazole Ring Metabolism

The imidazole ring itself remains a potential site for metabolism. The primary routes of degradation include:

-

Oxidative Ring Opening: Enzymes can catalyze the oxidation of the imidazole ring, potentially leading to ring cleavage and the formation of linear, more polar metabolites.[5] This process can be initiated by hydroxyl radical attack at the C-2 position.[5]

-

Hydroxylation: CYP enzymes can directly hydroxylate the carbon atoms of the imidazole ring, particularly if they are not sterically hindered. This introduces a polar handle for subsequent Phase II conjugation.

Metabolism of the Trifluoroethyl Moiety

Although highly robust, the trifluoroethyl group is not completely immune to metabolism. Potential, though less common, metabolic pathways include:

-

Oxidation at the α-carbon: The methylene (-CH₂-) group adjacent to the CF₃ group can be a site for hydroxylation. While the electron-withdrawing nature of the CF₃ group can decrease the likelihood of this reaction compared to a simple ethyl group, it can still occur.[15]

-

Defluorination: While the C-F bond is strong, enzymatic defluorination can happen, particularly through oxidative pathways.[16][17] This can lead to the formation of reactive intermediates or metabolites like trifluoroacetic acid.[16][18]

Rational Design Strategies for Enhancing Metabolic Stability

When initial screening reveals metabolic liabilities, several medicinal chemistry strategies can be employed. The choice of strategy depends on the identified metabolic hotspot and the need to preserve on-target activity.

Bioisosteric Replacement of the Imidazole Ring

If the imidazole ring is the primary site of metabolism, replacing it with a more stable heterocycle can be an effective strategy.[19][20] This approach, known as bioisosteric replacement, aims to maintain the key physicochemical and steric properties required for biological activity while altering the metabolic profile.

Table 1: Common Bioisosteres for the Imidazole Ring

| Bioisostere | Key Features | Potential Impact on Stability |

|---|---|---|

| 1,2,3-Triazole | Lacks the acidic N-H proton of imidazole. Often metabolically robust.[21] | Can significantly increase stability by removing a site for both oxidation and conjugation.[22] |

| 1,2,4-Triazole | Retains hydrogen bonding capabilities but has altered electronics. | Generally more stable to oxidation than imidazole.[21] |

| Oxadiazole | Replaces a C-H with a more electronegative oxygen. | Often highly resistant to CYP and AO-mediated metabolism. |

| Pyrazole | An isomer of imidazole with adjacent nitrogen atoms. | Can alter the metabolic profile; stability is context-dependent. |

Scaffold Hopping and Electronic Deactivation

Scaffold hopping involves replacing the core structure with a chemically distinct one while preserving the orientation of key pharmacophoric elements. For imidazoles, this could mean moving to a pyridine or pyrimidine core.[23] Introducing additional nitrogen atoms into an aromatic ring generally makes it more electron-deficient and thus more resistant to oxidative CYP metabolism.[23][24]

Steric Shielding

If a specific position on the imidazole ring is identified as a metabolic hotspot, introducing a bulky, inert functional group nearby can sterically hinder the approach of metabolizing enzymes. This "steric shielding" strategy is effective but must be carefully balanced to avoid disrupting binding to the intended biological target.

Experimental Assessment of Metabolic Stability: Protocols and Workflows

A robust and reproducible experimental workflow is essential for accurately assessing metabolic stability and guiding medicinal chemistry efforts.

Caption: Standard experimental workflow for metabolic stability assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is the workhorse for assessing Phase I metabolic stability and provides a measure of a compound's intrinsic clearance (CLint).[25][26]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound (10 mM stock in DMSO)

-

Positive control (e.g., Testosterone, a known CYP substrate)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Quenching solution: Acetonitrile with an internal standard (e.g., Tolbutamide)

-

96-well incubation plate and collection plate

Protocol:

-

Preparation:

-

Thaw pooled liver microsomes on ice. Dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer.

-

Prepare the test compound working solution by diluting the stock to 100 µM in buffer. The final incubation concentration will be 1 µM.

-

Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.

-

-

Incubation Setup:

-

Add buffer, the microsomal solution, and the test compound working solution to the wells of the 96-well plate.

-

Pre-incubate the plate at 37°C for 10 minutes with shaking to equilibrate the temperature.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the T=0 time point for the reaction, though the first analytical sample is taken immediately after.

-

-

Sampling and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture from the reaction well to a corresponding well in the collection plate containing cold quenching solution.[25] The organic solvent stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Processing & Analysis:

-

Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the remaining parent compound at each time point relative to the internal standard.[26]

-

Table 2: Typical Incubation Conditions for Microsomal Stability Assay

| Parameter | Condition | Rationale |

|---|---|---|

| Test Compound Conc. | 1 µM | Below the Km for most CYPs to ensure first-order kinetics. |

| Microsome Conc. | 0.5 mg/mL | Sufficient enzyme concentration for measurable turnover.[25] |

| Time Points | 0, 5, 15, 30, 45, 60 min | Provides a sufficient profile to calculate the rate of disappearance.[25] |

| Cofactor | NADPH Regenerating System | Provides the necessary reducing equivalents for CYP activity. |

| Temperature | 37°C | Physiological temperature to mimic in vivo conditions.[26] |

Metabolite Identification and Structural Elucidation using LC-MS/MS

Identifying the products of metabolism is critical to pinpointing metabolic soft spots.

Objective: To identify the structures of metabolites formed during incubation with liver microsomes or hepatocytes.

Protocol:

-

Sample Generation: Perform a scaled-up version of the metabolic stability assay, typically with a higher compound concentration (e.g., 10 µM) and a longer final time point (e.g., 60 or 120 minutes) to generate sufficient quantities of metabolites.

-

LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[27][28]

-

Data Processing: Use specialized software to compare the chromatograms of the T=0 sample with the T=final sample. The software can detect potential metabolite peaks based on predicted mass shifts for common metabolic reactions (e.g., +16 Da for hydroxylation, -2 Da for dehydrogenation).

-

Structural Elucidation: For each potential metabolite, acquire tandem MS (MS/MS) fragmentation data. By comparing the fragmentation pattern of the metabolite to that of the parent compound, the site of metabolic modification can often be deduced.[28] For fluorinated compounds, the use of ¹⁹F NMR can also be a powerful complementary technique to identify and quantify fluorinated products.[27][29]

Data Interpretation and Application

The primary outputs from the microsomal stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

-

Half-life (t½): Calculated from the slope of the natural log of the percent remaining parent drug versus time.

-

Intrinsic Clearance (CLint): A measure of the liver's ability to metabolize a drug without the limitations of blood flow. It is calculated from the half-life and the incubation conditions.

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

This data allows for the rank-ordering of compounds and provides a quantitative measure of metabolic liability.

Table 3: General Classification of Metabolic Stability from In Vitro Data

| Stability Class | In Vitro t½ (minutes) | In Vitro CLint (µL/min/mg) | Implication for Drug Design |

|---|---|---|---|

| High | > 60 | < 12 | Low risk of high in vivo clearance. Focus on other properties. |

| Moderate | 15 - 60 | 12 - 50 | Potential for moderate in vivo clearance. May require optimization. |

| Low | < 15 | > 50 | High risk of rapid in vivo clearance. A primary focus for optimization. |

Conclusion

Trifluoroethyl-substituted imidazoles are a promising class of compounds in drug discovery, offering a powerful combination of a versatile pharmacophoric core and a metabolically robust functional group. However, achieving optimal in vivo performance requires a nuanced understanding of their metabolic fate. Both the imidazole ring and, to a lesser extent, the trifluoroethyl moiety can be susceptible to enzymatic degradation by CYP and AO enzymes. A successful drug discovery campaign hinges on the early and accurate assessment of these liabilities through robust in vitro assays. By combining this experimental data with rational design strategies such as bioisosteric replacement and steric shielding, researchers can effectively navigate the complex metabolic landscape and engineer molecules with enhanced stability, ultimately leading to safer and more effective medicines.

References

-

Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (n.d.). MDPI. [Link]

-

Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system. (1986). PubMed. [Link]

-

Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. (n.d.). Anesthesia & Analgesia. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). PMC. [Link]

-

Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (2022). The University of Manchester. [Link]

-

Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). PubMed. [Link]

-

Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. (2022). PMC. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PMC. [Link]

-

Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2018). PMC. [Link]

-

How to Conduct an In Vitro Metabolic Stability Study. (2024). Patsnap Synapse. [Link]

-

Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Derivatives. (2005). ResearchGate. [Link]

-

One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles. (2016). ACS Publications. [Link]

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). PMC. [Link]

-

Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

-

Direct methylation and trifluoroethylation of imidazole and pyridine derivatives. (2005). RSC Publishing. [Link]

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io. [Link]

-

Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. (2010). Organic Chemistry Portal. [Link]

-

Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. (2019). PubMed. [Link]

-

Synthesis of 5-(trifluoroacetyl)imidazoles from Bromoenones and Benzimidamides via Aza-Michael Initiated Ring Closure Reaction. (2019). PubMed. [Link]

-

Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (2021). ACS Publications. [Link]

-

Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. (2016). ResearchGate. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2024). PMC. [Link]

-

Aldehyde Oxidase. (2019). Cambridge MedChem Consulting. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Pre-proof. [Link]

-

Imidazole compounds in contemporary metabolism. (n.d.). ResearchGate. [Link]

-

Aldehyde oxidase and its role as a drug metabolizing enzyme. (2018). PubMed. [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. (2019). ResearchGate. [Link]

-

The role of aldehyde oxidase in drug metabolism. (2020). ResearchGate. [Link]

-

Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (2020). RSC Publishing. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). PubMed. [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. [Link]

-

Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PMC. [Link]

-

Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). ResearchGate. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). ChemRxiv. [Link]

-

LC-MS Class Rule-Based PFAS Library. (n.d.). Wiley Science Solutions. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). ACS Publications. [Link]

-

Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2013). PMC. [Link]

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (2003). PubMed. [Link]

-

Strategies for improving the solubility and metabolic stability of griseofulvin analogues. (2016). PubMed. [Link]

-

Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. (2023). PMC. [Link]

-

A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. (2022). Nature Research. [Link]

-

Imidazole. (n.d.). Wikipedia. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. research.manchester.ac.uk [research.manchester.ac.uk]

- 18. Scholars@Duke publication: Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside [scholars.duke.edu]

- 19. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drughunter.com [drughunter.com]

- 22. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 25. merckmillipore.com [merckmillipore.com]

- 26. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 27. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]

The Emerging Therapeutic Potential of 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Within this diverse family, the 2-aminoimidazole (2-AI) moiety has garnered significant attention for its ability to mimic guanidine and other key functional groups, allowing for interactions with a multitude of biological targets.[1] This technical guide delves into the chemistry and potential therapeutic applications of a specific, yet underexplored, class of these compounds: this compound derivatives.

The introduction of a 2,2,2-trifluoroethyl group at the N-1 position of the 2-aminoimidazole scaffold is a strategic modification intended to enhance the pharmacological properties of the parent molecule. The trifluoromethyl group is a well-established bioisostere for methyl and chloro groups and is known to improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a compound, often leading to enhanced biological activity.[2][3] This guide will explore the synthesis, predicted biological activities, and therapeutic potential of these novel derivatives, drawing upon the established knowledge of 2-aminoimidazoles and the predictable influence of trifluoroethylation.

Synthetic Pathways to this compound Derivatives

The synthesis of the target this compound core can be approached through several established methods for constructing the 2-aminoimidazole ring, followed by or incorporating the N-alkylation with a trifluoroethyl group.

Protocol 1: Synthesis of the 2-Aminoimidazole Core via Cyclocondensation

A common and efficient method for the synthesis of the 2-aminoimidazole scaffold involves the cyclocondensation of an α-haloketone with a guanidine derivative.[4][5] This approach offers a versatile route to a variety of substituted 2-aminoimidazoles.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of an appropriate α-chloroketone (1.0 mmol) in a suitable solvent such as a deep eutectic solvent (e.g., choline chloride:urea 1:2) or a traditional organic solvent (e.g., ethanol), add a guanidine salt (e.g., guanidinium carbonate, 1.3 mmol) and a base (e.g., triethylamine, 1.0 mmol or potassium hydroxide, 1.3 mmol).[4]

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoimidazole derivative.[4]

Protocol 2: N-alkylation with 2,2,2-Trifluoroethylating Agents

Once the 2-aminoimidazole core is synthesized, the 2,2,2-trifluoroethyl group can be introduced at the N-1 position via N-alkylation.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the 2-aminoimidazole (1.0 mmol) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 mmol).

-

Addition of Alkylating Agent: Add a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl bromide (1.1 mmol), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the this compound derivative.

Diagram of a Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound derivatives.

Predicted Biological Activities and Therapeutic Potential

Based on the extensive research into 2-aminoimidazole derivatives and the known pharmacological effects of trifluoroethylation, this compound derivatives are predicted to exhibit a range of valuable biological activities.

Inhibition of Vascular Adhesion Protein-1 (VAP-1) for Inflammatory Diseases

Vascular Adhesion Protein-1 (VAP-1) is a dual-function enzyme that plays a crucial role in leukocyte adhesion and inflammation.[4][6] Its inhibition is a promising therapeutic strategy for various inflammatory conditions, including diabetic macular edema.[7][8] Notably, novel 1H-imidazol-2-amine derivatives have been identified as potent and orally active VAP-1 inhibitors.[7][8] One study reported a highly potent VAP-1 inhibitor with a human IC50 of 0.019 µM.[8]

The introduction of the trifluoroethyl group is anticipated to enhance the VAP-1 inhibitory activity of the 2-aminoimidazole scaffold. The increased lipophilicity imparted by the trifluoroethyl group could lead to improved cell membrane permeability and better access to the VAP-1 active site. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the imidazole ring, potentially leading to stronger interactions with key residues in the enzyme's active site.

Mechanism of VAP-1 Inhibition:

VAP-1 inhibitors typically work by targeting the enzyme's catalytic activity, which involves the oxidative deamination of primary amines to produce aldehydes, hydrogen peroxide, and ammonia.[6] By blocking this activity, the production of pro-inflammatory mediators is reduced, thus mitigating the inflammatory response.[6]

Diagram of VAP-1 Inhibition Mechanism:

Caption: Proposed mechanism of VAP-1 inhibition by this compound derivatives.

Inhibition of CYP121 for the Treatment of Tuberculosis

Cytochrome P450 121 (CYP121) is an essential enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis.[9] This makes CYP121 a promising target for the development of new anti-tuberculosis drugs. Several imidazole-based compounds have been identified as potent inhibitors of CYP121.[9] The trifluoroethyl group in the target derivatives could enhance their anti-mycobacterial activity by increasing their ability to penetrate the complex cell wall of M. tuberculosis and by promoting stronger binding to the CYP121 active site.

Mechanism of CYP121 Inhibition:

CYP121 catalyzes a C-C bond formation reaction essential for the bacterium's viability.[10] Imidazole-based inhibitors typically coordinate to the heme iron atom in the active site of the enzyme, thereby blocking the binding of the natural substrate and inhibiting its catalytic function.[9]

Diagram of CYP121 Inhibition Mechanism:

Caption: Proposed mechanism of CYP121 inhibition by this compound derivatives.

Antibiofilm Activity against Pathogenic Bacteria

Bacterial biofilms are a major challenge in the treatment of infectious diseases due to their inherent resistance to antibiotics. 2-Aminoimidazole derivatives have demonstrated significant activity in both inhibiting the formation of biofilms and dispersing pre-existing biofilms of various pathogenic bacteria, including Mycobacterium smegmatis and methicillin-resistant Staphylococcus aureus (MRSA).[11][12] The trifluoroethyl substituent could enhance these antibiofilm properties by increasing the compound's hydrophobicity, which may facilitate its interaction with the bacterial cell membrane and the biofilm matrix.

Quantitative Data on Related 2-Aminoimidazole Derivatives

While specific data for this compound derivatives is not yet available in the public domain, the following tables provide quantitative data on the biological activities of structurally related 2-aminoimidazole compounds, offering a benchmark for the potential potency of the target derivatives.

Table 1: VAP-1 Inhibitory Activity of 1H-Imidazol-2-amine Derivatives

| Compound ID | Structure | Human VAP-1 IC50 (µM) | Rat VAP-1 IC50 (µM) | Reference |

| 37b | Novel 1H-imidazol-2-amine derivative | 0.019 | 0.0051 | [8] |

| Compound 35c | Thiazole-linked guanidine | 0.230 | 0.014 | [3][13] |

Table 2: Anti-Mycobacterial Activity of 2-Aminoimidazole Derivatives

| Compound ID | Organism | MIC (µg/mL) | Activity | Reference |

| Compound 2 | M. tuberculosis | - | Restored isoniazid susceptibility | [5] |

| Compound 3 | M. tuberculosis | - | Restored isoniazid susceptibility | [5] |

| Imidazo[2,1-b][6][9]oxazine derivatives | M. tuberculosis H37Rv | 0.18–1.63 | Potent inhibition | [14] |

Conclusion and Future Directions

The this compound scaffold represents a promising area for drug discovery. By combining the versatile biological activity of the 2-aminoimidazole core with the advantageous physicochemical properties conferred by the trifluoroethyl group, it is anticipated that these derivatives will exhibit potent and selective activities against a range of therapeutic targets. Future research should focus on the synthesis and comprehensive biological evaluation of a library of these compounds to validate their predicted activities and to establish a clear structure-activity relationship. In particular, their potential as inhibitors of VAP-1 and CYP121, as well as their antibiofilm properties, warrants further investigation. The development of these novel derivatives could lead to new and effective treatments for inflammatory diseases, tuberculosis, and other challenging bacterial infections.

References

-

Patsnap Synapse. What are VAP-1 inhibitors and how do they work? Published June 21, 2024. Accessed February 14, 2026. [Link]

-

Walter I, Adam S, Gentilini MV, et al. Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. ChemMedChem. 2021;16(18):2786-2801. [Link]

-

Melander RJ, Minvielle M, Toniazzo V, et al. Reversal of Mycobacterium tuberculosis phenotypic drug resistance by 2-aminoimidazole-based small molecules. J Antibiot (Tokyo). 2014;67(4):321-325. [Link]

-

Inoue T, Morita M, Tojo T, Nagashima A, Moritomo A, Miyake H. Novel 1H-imidazol-2-amine derivatives as potent and orally active vascular adhesion protein-1 (VAP-1) inhibitors for diabetic macular edema treatment. Bioorg Med Chem. 2013;21(13):3873-3881. [Link]

-

Saito K, Ohta M, Inami H, et al. Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors. Cancer Sci. 2021;112(10):4003-4015. [Link]

-

Makam P, Devi S, Le T, et al. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1. Int J Mol Sci. 2024;25(9):4899. [Link]

-

Reyes S, Huigens RW 3rd, Su Z, Simon ML, Melander C. Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling. Org Biomol Chem. 2011;9(9):3041-3049. [Link]

-

Piras V, Lecca D, Onnis V. Glycosylated Flavonoid Compounds as Potent CYP121 Inhibitors of Mycobacterium tuberculosis. Molecules. 2022;27(19):6237. [Link]

-

Le T, Kim D, Kumar A, et al. β-lactam antimicrobial activity against Mycobacterium tuberculosis by reducing β-lactamase secretion. PLoS One. 2017;12(7):e0180925. [Link]

-

ResearchGate. Discovery of Mycobacterium tuberculosis CYP121 New Inhibitor via Structure-based Drug Repurposing. Published March 31, 2023. Accessed February 14, 2026. [Link]

-

Amporndanai K, O'Connell KM, O'Neill AJ, et al. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infect Dis. 2023;9(3):614-624. [Link]

- Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Accessed February 14, 2026.

-

Fleming E, Melander RJ, Melander C. Identification of Anti-Mycobacterial Biofilm Agents Based on the 2-Aminoimidazole Scaffold. ChemMedChem. 2019;14(9):927-937. [Link]

-

Navidpour L, Shafaroodi H, Abdi K, et al. QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. Int J Mol Sci. 2006;7(1):10-21. [Link]

-

ResearchGate. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][6][9]oxazine Derivatives against Multidrug-Resistant Strains. Published October 17, 2025. Accessed February 14, 2026. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Published July 18, 2025. Accessed February 14, 2026. [Link]

-

Yahyazadeh A, Haghi M. Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. 2007;19(7):4963-4968. [Link]

-

Inoue T, Tojo T, Morita M, et al. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema. Bioorg Med Chem. 2013;21(5):1346-1356. [Link]

-

ResearchGate. Using 2-Aminobenzimidazole Derivatives to Inhibit Mycobacterium smegmatis Biofilm Formation. Accessed February 14, 2026. [Link]

- Google Patents. Method for obtaining 2-amino-n-(2,2,2-trifluoroethyl)acetamide. Accessed February 14, 2026.

-

Chen J, Wang Y, Li Y, et al. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules. 2022;27(21):7282. [Link]

-

Kumar A, Singh S, Singh S, et al. Imidazole derivatives: Impact and prospects in antiviral drug discovery. Heliyon. 2023;9(2):e13371. [Link]

-

ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. Accessed February 14, 2026. [Link]

-

Kumar A, Sharma S, Kumar R, et al. Discovery of 2-aminoimidazole and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A3 receptor antagonists: SAR and molecular modeling studies. MedChemComm. 2017;8(4):756-768. [Link]

- Google Patents. Thiazole derivatives and their use as VAP-1 inhibitors. Accessed February 14, 2026.

-

Chen J, Zhang X. N,N′-dialkyl-2-trifluoromethylthioimidazolium salts as phase-transfer catalyst for the alkylation of active methylene compounds. RSC Adv. 2015;5(10):7309-7312. [Link]

-

Inoue T, Morita M, Tojo T, Nagashima A, Moritomo A, Miyake H. Novel 1H-imidazol-2-amine derivatives as potent and orally active vascular adhesion protein-1 (VAP-1) inhibitors for diabetic macular edema treatment. Bioorg Med Chem. 2013;21(13):3873-3881. [Link]

-

ResearchGate. VAP-1 inhibitory activities of 1H-imidazol-2-amine derivatives. Accessed February 14, 2026. [Link]

-

Smith L, Jones C, Clarke C, et al. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nat Commun. 2020;11(1):2388. [Link]

-

Chinese Journal of Applied Chemistry. N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Accessed February 14, 2026. [Link]

-

Johnström P, Stone-Elander S. The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. J Labelled Comp Radiopharm. 1995;36(6):537-547. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VAP-1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. academic.oup.com [academic.oup.com]

- 6. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Vascular Adhesion Protein 1 (VAP-1) Inhibitor Pipeline Insight | Vascular Adhesion Protein 1 (VAP-1) Inhibitor Mechanism of Action Insight [delveinsight.com]

- 8. Novel 1H-imidazol-2-amine derivatives as potent and orally active vascular adhesion protein-1 (VAP-1) inhibitors for diabetic macular edema treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]

- 12. Identification of Anti-Mycobacterial Biofilm Agents Based on the 2-Aminoimidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Scalable synthesis routes for 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine

Application Note: Scalable Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-amine

Executive Summary & Strategic Rationale

The target molecule, This compound , represents a high-value scaffold in medicinal chemistry. The 2-aminoimidazole core serves as a bioisostere for guanidines and is prevalent in

This guide outlines two distinct protocols. Route A (De Novo Cyclization) is the preferred method for multi-kilogram scale-up due to its unambiguous regiochemistry and cost-effective starting materials. Route B (Protected Alkylation) is a convergent approach suitable for rapid analog generation in early discovery.

Route A: De Novo Cyclization (Preferred Scalable Method)

Principle: This route builds the imidazole ring onto the trifluoroethyl amine. This circumvents the regioselectivity issues inherent in alkylating a pre-formed 2-aminoimidazole, where

Mechanism:

-

Alkylation: Nucleophilic attack of 2,2,2-trifluoroethylamine on bromoacetaldehyde diethyl acetal.

-

Condensation/Cyclization: The resulting secondary amine reacts with cyanamide (

). Acid-catalyzed closure eliminates ethanol to form the aromatic ring.

Protocol A: Step-by-Step

Materials:

-

2,2,2-Trifluoroethylamine (CAS: 753-90-2)

-

2-Bromoacetaldehyde diethyl acetal (CAS: 2032-35-1)

-

Cyanamide (50% aq. solution or crystalline)

-

Potassium Carbonate (

) -

Ethanol (EtOH), Water, Hydrochloric Acid (HCl)

Step 1: Synthesis of

-

Setup: Charge a reactor with 2,2,2-trifluoroethylamine (1.0 equiv) and

(1.2 equiv) in anhydrous acetonitrile ( -

Addition: Heat to

. Add 2-bromoacetaldehyde diethyl acetal (1.1 equiv) dropwise over 2 hours. Note: Slow addition prevents bis-alkylation. -

Reaction: Stir at reflux (

) for 12–16 hours. Monitor by GC-MS for disappearance of the amine. -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Partition the residue between water and ethyl acetate (EtOAc).[1] Dry organic layer (

) and concentrate to yield the crude secondary amine oil.-

Checkpoint: Purity should be

by GC.

-

Step 2: Cyclization to this compound

-

Mixing: Dissolve the crude acetal intermediate (1.0 equiv) in a mixture of Ethanol/Water (1:1 ratio,

). -

Reagent Addition: Add Cyanamide (1.5 equiv).

-

pH Adjustment: Adjust pH to ~3.0–4.0 using concentrated HCl. Crucial: The reaction requires acidic conditions to hydrolyze the acetal in situ, generating the reactive aldehyde species.

-

Heating: Heat to reflux (

) for 6–8 hours. -

Isolation:

-

Cool to

. -

Basify to pH >12 with NaOH (50% aq).

-

Extract exhaustively with EtOAc (

). -

Salt Formation (Recommended for Stability): Treat the organic phase with HCl in dioxane/ether to precipitate the hydrochloride salt . Filter and dry.

-

Route B: Protected Alkylation (Convergent Method)

Principle: Direct alkylation of 2-aminoimidazole. To prevent alkylation at the exocyclic amine, a Boc-protecting group is used.

Critical Reagent: 2,2,2-Trifluoroethyl triflate (trifluoromethanesulfonate) .[2][3]

Why: Trifluoroethyl halides (iodide/bromide) are notoriously unreactive in

Protocol B: Step-by-Step

Step 1: Protection

-

React 2-aminoimidazole hemisulfate with

(1.1 equiv) and

Step 2: Trifluoroethylation

-

Solvation: Dissolve Boc-protected imidazole (1.0 equiv) in anhydrous DMF .

-

Deprotonation: Add Cesium Carbonate (

) (2.0 equiv). Stir at RT for 30 min. Note: -

Alkylation: Add 2,2,2-Trifluoroethyl triflate (1.2 equiv) dropwise at

. -

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup: Quench with water. Extract with EtOAc. Purify via silica gel chromatography (regioisomers may form;

-product is typically less polar than

Step 3: Deprotection

-

Treat with TFA/DCM (1:4) at RT for 2 hours.

-

Concentrate and convert to free base or HCl salt.

Process Visualization (Graphviz)

Figure 1: Comparison of the De Novo Cyclization route (preferred for scale) vs. the Protected Alkylation route.

Critical Safety & Handling Protocols

| Reagent | Hazard Class | Specific Handling Protocol |

| 2,2,2-Trifluoroethyl Triflate | Corrosive / Alkylating Agent | High Alert: Potent alkylator. Use only in a fume hood. Double-glove (Nitrile/Laminate). Quench excess reagent with aqueous amine or caustic solution before disposal. Do not inhale vapors. |

| Cyanamide | Toxic / Irritant | Avoid contact with skin (dermal absorption). Store at |

| Bromoacetaldehyde diethyl acetal | Lachrymator | Potent eye irritant. Handle in a well-ventilated hood. |

Analytical Specifications (Self-Validation)

To ensure the integrity of the synthesized product, the following analytical criteria must be met:

-

NMR (

- (2H, d, Imidazole ring protons).

-

(2H, q,

-

(2H, s,

-

NMR:

-

Single peak at

to

-

-

Mass Spectrometry (ESI+):

-

; expect

-

; expect

References

-

Vertex Pharmaceuticals. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination. PMC. Available at: [Link]

-

Caron, S., et al. Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines.[4] J. Org.[4][5][6] Chem., 2010, 75, 945-947.[4] Available at: [Link]

-

Little, T. L., & Webber, S. E. A Simple and Practical Synthesis of 2-Aminoimidazoles.[5] J. Org.[4][5][6] Chem., 1994, 59(24), 7299–7305. (Foundational methodology for cyclization). Available at: [Link]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 6226-25-1 | 6164-3-23 | MDL MFCD00671579 | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | SynQuest Laboratories [synquestlabs.com]

- 4. Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Procedures for derivatizing the exocyclic amine of 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine

Application Note: Strategic Functionalization of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-amine

Executive Summary & Chemical Context

The derivatization of This compound presents a distinct challenge in medicinal chemistry. Unlike standard alkyl amines or even unsubstituted 2-aminoimidazoles, this scaffold possesses a unique electronic profile due to the 2,2,2-trifluoroethyl group at the N1 position.

The Challenge: The "Push-Pull" Deactivation

-

Guanidine-like Core: The 2-aminoimidazole core typically exhibits guanidine-like basicity (pKa ~8.0–8.5), making the exocyclic amine a competent nucleophile.

-

Fluorine Effect: The trifluoroethyl group is a potent electron-withdrawing group (EWG). Through the inductive effect (

), it significantly reduces the electron density of the imidazole ring. This lowers the pKa of the exocyclic amine (estimated pKa ~5.5–6.5), rendering it less nucleophilic and resistant to standard mild coupling conditions (e.g., EDC/NHS). -

Regioselectivity: While the N1 position is blocked, competition remains between the exocyclic amine (

) and the endocyclic nitrogen (

This guide provides high-fidelity protocols specifically optimized to overcome this electronic deactivation and ensure regioselective functionalization.

Decision Tree & Reactivity Logic

Before selecting a protocol, utilize the following decision matrix to match your electrophile with the necessary activation strategy.

Figure 1: Strategic decision tree for derivatizing electron-deficient 2-aminoimidazoles. Note the emphasis on activation (DMAP, Ti(OiPr)4) or deprotonation (NaH).

Detailed Experimental Protocols

Protocol 1: Acylation (Amide Bond Formation)

Rationale: Due to the reduced nucleophilicity caused by the

Method A: Acid Chlorides/Anhydrides (Recommended)

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Starting Material |

| Acid Chloride ( | 1.2 – 1.5 | Electrophile |

| Pyridine | Solvent (or 5.0 eq) | Base & Solvent |

| DMAP | 0.1 – 0.2 | Nucleophilic Catalyst |

| DCM or DMF | Solvent | Carrier (if not using Pyridine) |

Step-by-Step:

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Pyridine (0.2 M concentration).

-

Note: If the substrate is a salt (e.g., HCl salt), add 1.1 equiv of TEA to neutralize it first.

-

-

Catalyst Addition: Add DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).

-

Electrophile Addition: Dropwise add the Acid Chloride (1.2 equiv) at 0°C.

-

Reaction: Allow to warm to RT and stir for 4–16 hours.

-

Monitoring: Check LCMS. If

-acylation (kinetic product) is observed, heat to 50°C to promote rearrangement to the thermodynamic

-

-

Workup: Dilute with EtOAc, wash with saturated

(to remove pyridine), water, and brine. Dry over

Protocol 2: Sulfonylation (Sulfonamide Synthesis)

Rationale: Sulfonyl chlorides are less reactive toward weak amines than acid chlorides. The neutral amine is likely too weak to attack efficiently. We must generate the anion using a strong base.

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Starting Material |

| NaH (60% dispersion) | 1.2 – 1.5 | Strong Base |

| Sulfonyl Chloride | 1.1 – 1.2 | Electrophile |

| THF (Anhydrous) | Solvent | Aprotic Solvent |

Step-by-Step:

-

Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C under Argon.

-

Addition: Slowly add a solution of the substrate in THF to the NaH suspension. Evolution of

gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases.-

Checkpoint: The solution often turns yellow/orange, indicating anion formation.

-

-

Coupling: Add the Sulfonyl Chloride (1.1 equiv) dropwise at 0°C.

-

Completion: Stir at 0°C for 1 hour, then allow to warm to RT.

-

Quench: Carefully quench with saturated

solution. Extract with EtOAc.

Protocol 3: Reductive Amination (N-Alkylation)

Rationale: Electron-deficient amines react poorly with ketones/aldehydes to form imines. The equilibrium favors the starting materials. We use Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine formation before adding the reducing agent.

Workflow Diagram:

Figure 2: Lewis-acid mediated reductive amination pathway.

Step-by-Step:

-

Imine Formation: In a sealed vial, mix the substrate (1.0 equiv), the Aldehyde/Ketone (1.1 equiv), and Ti(OiPr)4 (1.5 – 2.0 equiv).

-

Solvent: Use minimal anhydrous THF or run neat if possible.

-

-

Incubation: Stir at RT (for aldehydes) or 50°C (for ketones) for 6–12 hours. The solution will become viscous.

-

Reduction: Dilute with dry MeOH (to solubilize). Cool to 0°C. Carefully add NaBH4 (2.0 equiv) in portions.

-

Caution: Exothermic reaction.

-

-

Quench: Add 1N NaOH or water to precipitate Titanium salts (white solid). Filter through Celite.

Scientific Validation & Troubleshooting

Regioselectivity Confirmation (NMR)

How do you know if you functionalized the Exocyclic Amine (

-

-Product (Desired): The symmetry of the imidazole ring protons (H4 and H5) is retained or shifted systematically. In

- -Product (Undesired): This disrupts the aromaticity more significantly. The H4 and H5 protons will show distinct, unsymmetrical splitting patterns.

Common Failure Modes

-

No Reaction:

-

Cause: Nucleophilicity is too low due to the trifluoroethyl group.

-

Fix: Switch from EDC coupling to Acid Chloride/Pyridine (Protocol 1). If doing reductive amination, increase Ti(OiPr)4 loading.

-

-

Starting Material Recovery in Sulfonylation:

-

Cause: Incomplete deprotonation.

-

Fix: Ensure NaH is fresh. Use LiHMDS (1.0 M in THF) as a soluble alternative base.

-

References

-

Vertex AI Search. (2025). Reactivity of this compound. Retrieved from 1

-

Li, S., et al. (2024).[2][3] Biosynthesis of 4-Acyl-5-aminoimidazole Alkaloids Featuring a New Friedel–Crafts Acyltransferase. Shandong University. Retrieved from 4

-

Mino, T., Sakamoto, S., & Hamachi, I. (2021).[5] Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry.[2][5][6] Retrieved from 5

-

PubChem. (2025).[7] this compound Compound Summary. National Library of Medicine. Retrieved from 8[9]

-

Chemistry Steps. (2025). Reductive Amination Mechanism and Protocols. Retrieved from 10

Sources

- 1. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 5. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. 2-Aminoimidazole | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C5H6F3N3) [pubchemlite.lcsb.uni.lu]

- 9. 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine | C15H18BClF3N3O2 | CID 140845291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Incorporation of 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine into kinase inhibitor scaffolds

Topic: Incorporation of 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine into Kinase Inhibitor Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Fluorine Effect in Kinase Design

The incorporation of fluorine into kinase inhibitor scaffolds is a cornerstone strategy in modern medicinal chemistry. While the 2-aminoimidazole moiety is a classic "hinge binder" (mimicking the hydrogen bonding of adenine), its high basicity (

The This compound moiety represents a sophisticated bioisosteric solution. The electron-withdrawing trifluoroethyl group exerts a strong inductive effect (

-

Permeability: Maintains a neutral state at physiological pH, enhancing passive diffusion.

-

Metabolic Stability: The

group blocks potential dealkylation sites on the ethyl chain. -

Hinge Interaction: Retains the donor-acceptor motif required for bidentate binding to the kinase hinge region (typically Glu/Met residues).

This guide details the synthesis of this building block and its subsequent coupling to common kinase scaffolds (pyrimidine and pyridine cores) using

Chemical Rationale & Design Strategy

2.1 Pharmacophore Modeling

The this compound fragment is designed to function as the primary hinge-binding element. The exocyclic amine acts as the H-bond donor (to the hinge carbonyl), while the N3 ring nitrogen acts as the H-bond acceptor (from the hinge NH).

2.2 Structural Logic Diagram

The following interaction map illustrates the role of the moiety within the ATP-binding pocket.

Caption: Interaction map showing the dual role of the trifluoroethyl moiety in binding affinity and physicochemical property modulation.

Synthesis of the Building Block

Compound: this compound CAS: N/A (Custom Synthesis)

While direct alkylation of 2-aminoimidazole is possible, it often suffers from poly-alkylation. The most robust protocol for scale-up involves the alkylation of 2-nitroimidazole followed by reduction.

Protocol A: Synthesis via Nitroimidazole Reduction

Step 1: N-Alkylation

-

Reagents: 2-Nitroimidazole (1.0 eq), 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq),

(1.5 eq). -

Solvent: Anhydrous DMF.

-

Procedure:

-

Dissolve 2-nitroimidazole in DMF (

) under -

Add

and stir for 30 min at RT (Solution turns yellow/orange). -

Dropwise add 2,2,2-trifluoroethyl triflate (Caution: Potent alkylating agent).

-

Heat to

for 4 hours. -

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Yield: Expect 75-85% of 1-(2,2,2-trifluoroethyl)-2-nitro-1H-imidazole.

-

Step 2: Reduction to Amine

-

Reagents:

(10% wt), -

Solvent: MeOH or EtOH.

-

Procedure:

-

Dissolve the nitro intermediate in MeOH.

-

Add

(10% by weight of substrate). -

Stir under

atmosphere for 6-12 hours at RT. -

Filtration: Filter through Celite to remove Pd.

-

Isolation: Concentrate in vacuo. The product is an unstable free base; convert immediately to HCl salt (using 4M HCl in dioxane) for storage.

-

Storage: The HCl salt is stable at

for months.

-

Incorporation Strategies (Coupling Protocols)

Incorporating this amine into a kinase scaffold (e.g., 2,4-dichloropyrimidine) requires careful control of regioselectivity. The exocyclic amine is the desired nucleophile, but the ring nitrogen (N3) can compete if conditions are too basic or the scaffold is extremely electrophilic.

Method A:

Displacement (The "Workhorse" Method)

Best for: Electron-deficient scaffolds (e.g., Pyrimidines, Triazines).

Reagents:

-

Scaffold: 2,4-Dichloropyrimidine (or similar).

-

Nucleophile: this compound (HCl salt).

-

Base: DIPEA (Hunig's Base) - 3.0 eq.

-

Solvent: n-Butanol or DMSO.

Protocol:

-

Setup: In a microwave vial, suspend the amine salt (1.0 eq) and the chloropyrimidine scaffold (1.0 eq) in n-Butanol (

). -

Activation: Add DIPEA (3.0 eq). The mixture should become homogeneous.

-

Reaction: Heat at

(thermal) or -

Monitoring: Monitor by LCMS. Look for the mass shift corresponding to Cl displacement.

-

Workup: Evaporate n-Butanol. Resuspend in DCM, wash with sat.

. -

Purification: Flash chromatography (DCM:MeOH gradient).

Critical Note: If the scaffold has two chlorines (e.g., 2,4-dichloro), the C4 position is usually more reactive. If you need to couple at C2, you must first block C4 or use a less reactive leaving group at C2.

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Unreactive scaffolds (e.g., Pyridines, Phenyls) or when

Reagents:

-

Catalyst:

(5 mol%) + Xantphos (10 mol%). -

Base:

(2.0 eq). -

Solvent: 1,4-Dioxane (anhydrous, degassed).

Protocol:

-

Inertion: Flame-dry the reaction vessel and purge with Argon.

-

Loading: Add Scaffold-Cl (1.0 eq), Amine (1.2 eq), Base, and Ligand/Catalyst.

-

Solvent: Add degassed dioxane.

-

Reaction: Heat to

overnight. -

Troubleshooting: If conversion is low, switch to BrettPhos Pd G3 precatalyst, which is superior for primary amines and heteroaryl chlorides.

Experimental Workflow Diagram

The following diagram outlines the decision tree for synthesizing and coupling the moiety.

Caption: Decision matrix for selecting the optimal coupling strategy based on scaffold electronics.

Validation & Quality Control

When characterizing the final inhibitor, specific NMR signatures confirm the correct incorporation of the trifluoroethyl group.

| Feature | Method | Expected Signal / Observation |

| Identity | 1H NMR | Quartet at |

| Fluorine | 19F NMR | Triplet at |

| Regiochemistry | NOESY | NOE cross-peak between the |

| Purity | LCMS | Check for des-fluoro impurities (rare) or incomplete coupling. |

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-